molecular formula C5H7BrN2S B6236253 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole CAS No. 169902-85-6

5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole

Cat. No. B6236253
CAS RN: 169902-85-6
M. Wt: 207.1
InChI Key:
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Description

5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole (BrMMI) is an important organic compound that has been studied extensively in recent years. It is a member of the imidazole family, which is a group of heterocyclic compounds that are widely used in pharmaceuticals, agrochemicals, and other applications. BrMMI is an important building block for many synthetic reactions and has been used in the synthesis of various drugs and other compounds. In addition, BrMMI has been studied for its application in scientific research and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole has been studied extensively for its application in scientific research. It has been found to have a variety of biochemical and physiological effects, which have been used to study a wide range of biological processes. For example, 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole has been used to study the effects of oxidative stress on cells and to investigate the role of epigenetic mechanisms in regulating gene expression. In addition, 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole has been used to study the regulation of cell proliferation and differentiation, as well as the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole is not yet fully understood, but it is thought to involve the binding of the compound to various proteins in the cell. This binding is thought to cause a conformational change in the protein, leading to changes in its activity. In addition, 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole is thought to interact with various enzymes in the cell, leading to changes in the activity of these enzymes. These changes can then lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. In addition, 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole has been found to inhibit the activity of certain transcription factors, such as NF-κB and STAT3. These effects can lead to changes in the expression of certain genes and proteins, which can then lead to changes in the biochemical and physiological processes of the cell.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole for lab experiments is its low toxicity. It is generally considered to be non-toxic to humans and other organisms, making it a safe compound to use in laboratory experiments. In addition, 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole is relatively inexpensive and easy to obtain, making it a cost-effective choice for research. However, one of the main limitations of using 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole is that its effects can be difficult to control and predict. This can make it difficult to obtain consistent results in lab experiments.

Future Directions

The potential applications of 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole are numerous and are likely to continue to be explored in the future. One of the main areas of research is likely to be the development of new drugs and other compounds that utilize the biochemical and physiological effects of 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole. In addition, further research is likely to focus on the mechanisms of action of 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole and the development of new methods for controlling and predicting its effects. Finally, 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole is likely to be used to study the regulation of gene expression and the role of epigenetic mechanisms in regulating gene expression.

Synthesis Methods

5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole can be synthesized through a variety of methods, including the use of bromine, thionyl chloride, and methylsulfanyl chloride. The most common method is the reaction of bromine and thionyl chloride in a mixture of methylsulfanyl chloride and dimethylformamide. This reaction produces an intermediate product which can then be reacted with a base to form the desired product. The reaction is usually carried out at room temperature and is often followed by a purification step to remove any unwanted byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole involves the reaction of 1-methyl-1H-imidazole-4-carboxaldehyde with methylthiomethyl chloride, followed by bromination of the resulting product.", "Starting Materials": [ "1-methyl-1H-imidazole-4-carboxaldehyde", "methylthiomethyl chloride", "bromine" ], "Reaction": [ "Step 1: 1-methyl-1H-imidazole-4-carboxaldehyde is reacted with methylthiomethyl chloride in the presence of a base such as triethylamine to form 1-methyl-2-(methylsulfanyl)-1H-imidazole.", "Step 2: The resulting product from step 1 is then brominated using bromine in the presence of a solvent such as acetic acid to form 5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole." ] }

CAS RN

169902-85-6

Product Name

5-bromo-1-methyl-2-(methylsulfanyl)-1H-imidazole

Molecular Formula

C5H7BrN2S

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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